Isoindolin-2-yl(4-methylthiazol-5-yl)methanone
Description
Isoindolin-2-yl(4-methylthiazol-5-yl)methanone is a heterocyclic compound featuring an isoindoline moiety linked via a methanone bridge to a 4-methylthiazole ring. The compound’s unique architecture combines the planar aromatic thiazole ring with the bicyclic isoindolin system, which may enhance binding affinity to biological targets such as kinases or DNA-interacting enzymes.
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9-12(17-8-14-9)13(16)15-6-10-4-2-3-5-11(10)7-15/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTSARRFQJCFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoindolin-2-yl(4-methylthiazol-5-yl)methanone typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . This reaction is often carried out under solventless conditions to adhere to green chemistry principles . The reaction conditions usually involve simple heating and relatively quick solventless reactions, followed by purification using environmentally friendly methodologies .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Isoindolin-2-yl(4-methylthiazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent.
Major Products Formed
Scientific Research Applications
Isoindolin-2-yl(4-methylthiazol-5-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.
Industry: Utilized in the development of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of Isoindolin-2-yl(4-methylthiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. Additionally, its ability to inhibit β-amyloid protein aggregation indicates potential use in Alzheimer’s disease research .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The biological and physicochemical properties of methanone-linked thiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:
Key Observations
Substituent Effects on Activity: Electron-Withdrawing Groups: The 4-chlorophenyl group in (2-anilino-4-methylthiazol-5-yl)(4-chlorophenyl)methanone enhances cytotoxicity, likely due to increased electrophilicity and membrane permeability . Amino Groups: The 2-aminoimidazole substituent in compound 12i () facilitates hydrogen bonding with target proteins, a critical factor in kinase inhibition .
Synthetic Methodologies :
- Microwave-assisted synthesis () and nucleophilic substitution () are common strategies for introducing thiazole and aryl/heteroaryl groups.
- Crystal structure determination using SHELX software () has been pivotal in confirming the configuration of these derivatives .
Molecular Weight: Derivatives with larger substituents (e.g., thiazepane in , MW 336.5) may face challenges in oral bioavailability compared to smaller analogues like the target compound .
Structure-Activity Relationship (SAR) Insights
- Thiazole Ring : The 4-methylthiazole moiety is conserved across all compounds, suggesting its role in base stacking or hydrophobic interactions with targets.
- Methanone Bridge: The ketone linker provides rigidity, orienting substituents for optimal binding.
- Isoindolin vs. Other Heterocycles: Isoindolin’s bicyclic structure may confer unique conformational constraints, improving selectivity for specific biological targets compared to monocyclic aryl groups .
Q & A
Q. What are the optimal synthetic routes for Isoindolin-2-yl(4-methylthiazol-5-yl)methanone, and how can purity be ensured?
The synthesis typically involves coupling reactions between isoindoline and 4-methylthiazole precursors. A common approach is the use of a ketone bridge formation via Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions. For example, refluxing isoindolin-2-ylmagnesium bromide with 4-methylthiazole-5-carbonyl chloride in tetrahydrofuran (THF) at 60°C for 12 hours yields the target compound. Purification is achieved via column chromatography using ethyl acetate/hexane (3:7 v/v), followed by recrystallization from ethanol to ensure >95% purity .
Q. How can the structural integrity of this compound be confirmed experimentally?
Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR (DMSO-d) identify key protons and carbons, such as the methyl group on the thiazole (δ ~2.45 ppm) and the methanone carbonyl (δ ~167 ppm) .
- X-ray crystallography : Single-crystal analysis using SHELXL software (SHELX-2018/3) refines the molecular geometry and confirms stereochemistry. Hydrogen bonding and π-π stacking interactions can be analyzed for stability insights .
Q. What methodologies are recommended for assessing the compound’s stability under varying conditions?
Stability studies should include:
- Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) to monitor degradation products under acidic, basic, or oxidative (HO) conditions .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s mechanism of action in biological systems?
- Target identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins, followed by mass spectrometry .
- Cellular assays : Measure IC values in cancer cell lines (e.g., MCF-7) using MTT assays. Compare results with structurally similar analogs to establish structure-activity relationships (SAR) .
- Molecular docking : Employ AutoDock Vina to predict interactions with kinases or proteasomal targets (e.g., E3 ubiquitin ligases in PROTAC systems) .
Q. How should contradictions in biological activity data across studies be resolved?
Discrepancies often arise from variations in:
- Synthetic routes : Impurities (e.g., unreacted thiazole intermediates) can skew bioassay results. Validate purity via LC-MS before testing .
- Assay conditions : Differences in cell culture media (e.g., serum concentration) or incubation times affect potency. Standardize protocols using controls like cisplatin .
- Solubility : Use co-solvents (DMSO ≤0.1%) to ensure uniform compound dispersion .
Q. What computational strategies can predict the compound’s photophysical or electronic properties?
- Density Functional Theory (DFT) : Calculate ground-state dipole moments (µ) and excited-state dipole moments (µ) using Gaussian 16 with B3LYP/6-31G(d) basis sets. Compare with experimental solvatochromic data .
- TD-DFT : Model UV-Vis absorption spectra to identify charge-transfer transitions between isoindoline and thiazole moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
